Pyridin-3-yl chloroformate
Overview
Description
Pyridin-3-yl chloroformate is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a chloridocarbonate group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
Pyridin-3-yl chloroformate can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with thionyl chloride, which converts the carboxylic acid group into a chloridocarbonate group. The reaction is typically carried out under reflux conditions with an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
In an industrial setting, the production of pyridin-3-yl chloridocarbonate may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the conversion process .
Chemical Reactions Analysis
Types of Reactions
Pyridin-3-yl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloridocarbonate group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.
Catalysts: Catalysts such as pyridine or triethylamine are often used to facilitate the reaction and improve yields.
Major Products Formed
The major products formed from the reactions of pyridin-3-yl chloridocarbonate depend on the specific nucleophile used. For example, reaction with an amine would yield a carbamate derivative, while reaction with an alcohol would produce an ester .
Scientific Research Applications
Pyridin-3-yl chloroformate has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceuticals, including antimicrobial and anticancer agents.
Materials Science: The compound is employed in the preparation of functionalized polymers and advanced materials with specific properties.
Biological Studies: This compound derivatives are investigated for their potential biological activities, such as enzyme inhibition and receptor modulation.
Mechanism of Action
The mechanism of action of pyridin-3-yl chloridocarbonate involves its reactivity towards nucleophiles. The chloridocarbonate group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. These derivatives can interact with biological targets, such as enzymes and receptors, through covalent or non-covalent interactions .
Comparison with Similar Compounds
Similar Compounds
Pyridin-2-yl chloridocarbonate: Similar to pyridin-3-yl chloridocarbonate but with the chloridocarbonate group at the 2-position.
Pyridin-4-yl chloridocarbonate: The chloridocarbonate group is located at the 4-position of the pyridine ring.
Uniqueness
Pyridin-3-yl chloroformate is unique due to its specific substitution pattern, which can influence its reactivity and the types of derivatives it can form. The position of the chloridocarbonate group can affect the electronic properties of the pyridine ring and, consequently, the compound’s behavior in chemical reactions .
Properties
CAS No. |
165739-74-2 |
---|---|
Molecular Formula |
C6H4ClNO2 |
Molecular Weight |
157.55 g/mol |
IUPAC Name |
pyridin-3-yl carbonochloridate |
InChI |
InChI=1S/C6H4ClNO2/c7-6(9)10-5-2-1-3-8-4-5/h1-4H |
InChI Key |
UDLWVSDXEKQRKZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)OC(=O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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